molecular formula C27H25FN2O4S B2677646 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 872207-59-5

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2677646
CAS No.: 872207-59-5
M. Wt: 492.57
InChI Key: BYDKQYOFDQTRKX-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and multiple aromatic rings. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The quinoline core and sulfonyl group are known to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-16-5-6-18(3)23(11-16)29-26(31)15-30-14-25(27(32)22-13-20(28)8-10-24(22)30)35(33,34)21-9-7-17(2)19(4)12-21/h5-14H,15H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDKQYOFDQTRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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